2-Methyl-5-nitroaniline
Overview
Description
Mechanism of Action
Target of Action
2-Methyl-5-nitroaniline, also known as 2-Amino-4-nitrotoluene or 5-Nitro-o-toluidine , is a compound that has been studied for its various properties.
Mode of Action
It is known to be a decomposition product of pigment red 22 and pigment red 9, which are widely used azo compounds . The electron charge distribution of this compound has been investigated from high-resolution single crystal X-ray data and ab initio calculations .
Biochemical Pathways
It may be employed as an analytical standard for the surfactant-mediated transformations of 2,4-dinitrotoluene .
Result of Action
EPA .
Action Environment
The action of this compound can be influenced by environmental factors. For safe handling, it is recommended to use this compound in a well-ventilated area and prevent concentration in hollows and sumps . It is also advised to avoid dust formation, breathing vapors, mist, or gas, and ensure adequate ventilation .
Biochemical Analysis
Biochemical Properties
It is known that the compound plays a role in biochemical reactions, particularly in the synthesis of azo dyes
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-5-nitroaniline can be synthesized through the nitration of o-toluidine. The process involves adding o-toluidine to concentrated sulfuric acid, followed by the addition of a mixture of nitric acid and sulfuric acid at a low temperature (around 10°C). The reaction mixture is then neutralized with sodium hydroxide, and the product is collected by filtration .
Industrial Production Methods: Industrial production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is typically purified through recrystallization .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 2-methyl-5-phenylenediamine.
Substitution: The amino group in this compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products:
Reduction: 2-Methyl-5-phenylenediamine.
Substitution: Various amides and sulfonamides depending on the substituent used.
Scientific Research Applications
2-Methyl-5-nitroaniline has several applications in scientific research:
Comparison with Similar Compounds
- 2-Amino-4-nitrotoluene
- 2-Methoxy-4-nitroaniline
- 4-Aminoazobenzene
- 2-Naphthylamine
Comparison: 2-Methyl-5-nitroaniline is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. For example, the presence of the methyl group in the ortho position relative to the amino group makes it more reactive in certain substitution reactions compared to its isomers .
Properties
IUPAC Name |
2-methyl-5-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBIJCMXAIKKKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Record name | 5-NITRO-O-TOLUIDINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
51085-52-0 (mono-hydrochloride), 59850-14-5 (Sulfate) | |
Record name | 5-Nitro-o-toluidine | |
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DSSTOX Substance ID |
DTXSID4020959 | |
Record name | C.I. Azoic Diazo Component 12 | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
5-nitro-o-toluidine is a bright yellow powder. (NTP, 1992), Dry Powder, Yellow crystals; [ACGIH] | |
Record name | 5-NITRO-O-TOLUIDINE | |
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Record name | Benzenamine, 2-methyl-5-nitro- | |
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Record name | 5-Nitro-2-toluidine | |
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Solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 66 °F (NTP, 1992), Soluble in acetone, benzene, ether, ethanol, chloroform, In water, 1 g/100 mL at 19 °C | |
Record name | SID24825557 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 5-NITRO-O-TOLUIDINE | |
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Record name | 5-NITRO-O-TOLUIDINE | |
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Density |
1.365 deg 15 C/deg 4 C | |
Record name | 5-NITRO-O-TOLUIDINE | |
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Vapor Pressure |
0.000975 [mmHg] | |
Record name | 5-Nitro-2-toluidine | |
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Impurities |
5-Nitro-ortho-toluidine is available commercially with a purity of 99% ... . | |
Record name | 5-NITRO-O-TOLUIDINE | |
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Color/Form |
Yellow monoclinic prisms | |
CAS No. |
99-55-8 | |
Record name | 5-NITRO-O-TOLUIDINE | |
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Record name | 2-Methyl-5-nitroaniline | |
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Record name | 5-Nitro-o-toluidine | |
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Record name | 5-NITRO-O-TOLUIDINE | |
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Melting Point |
219 to 225 °F (NTP, 1992), 105.5 °C | |
Record name | 5-NITRO-O-TOLUIDINE | |
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Record name | 5-NITRO-O-TOLUIDINE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Methyl-5-nitroaniline has the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol. Spectroscopic data includes characteristic peaks in the infrared (IR) spectrum for N-H stretching vibrations and O-H stretching vibrations, indicating the presence of hydrogen bonding. []
A: Crystal structures of various this compound salts reveal that the most significant hydrogen bonding patterns involve the ammonio group and the corresponding anions. These patterns form 1D or 2D networks and have been analyzed using graph-set notation. []
A: The strength of hydrogen bonds in different this compound salts can be assessed through IR spectroscopy. The frequency of N-H and O-H stretching vibrations, as well as NH3 group libration, suggests that the strongest hydrogen bonds are present in (H2Me5NA)HSO4, while the weakest are observed in (H2Me5NA)I3·0.5H2O. []
A: Hirshfeld surface analysis reveals that in addition to N-H...anion hydrogen bonds, C-H...ONO2 interactions also contribute to the intermolecular connections within the crystal structure. Interestingly, unlike 2-methyl-4-nitroaniline salts, this compound does not exhibit ONO2...π(N)NO2 non-hydrogen bonding interactions. []
A: Yes, neutron diffraction studies of this compound at 100 K demonstrate a significant degree of pyramidalization of the amine nitrogen atom, confirming its non-planar geometry. []
A: The crystal structure of this compound is stabilized by various intermolecular interactions, including N-H...O hydrogen bonds forming polar chains, C-H...O interactions further supporting the head-to-tail arrangement of these chains, and C(aryl)-H...π interactions connecting non-polar layers. Notably, these C(aryl)-H...π interactions are absent in similar compounds like m-nitroaniline and 2-methyl-4-nitroaniline, where chains assemble head-to-head. []
A: The N-H...O synthon plays a crucial role in dictating the molecular recognition patterns and overall crystal structure of this compound. It induces the formation of polar chains, which then assemble in a head-to-tail fashion. This specific arrangement, influenced by the N-H...O synthon, differentiates the crystal structure of this compound from other related compounds with similar synthons but different chain arrangements. []
A: Theoretical investigations using the Atoms in Molecules (AIM) theory show that the molecular dipole moment of this compound is enhanced upon crystallization compared to the isolated molecule. This enhancement is primarily attributed to inductive effects arising from the crystal packing environment. []
A: High-resolution single-crystal X-ray diffraction data at 100 K, combined with ab initio calculations, reveal that crystallization induces changes in the electron charge distribution of this compound. These changes are linked to an enhancement of intramolecular conjugation, suggesting a molecular aggregation mechanism driven by the N-(HO)-O... synthon. []
A: this compound serves as the starting material in an improved synthetic process for the anticancer drug Masitinib. This process involves addition, cyclization, reduction, and amidation reactions, ultimately leading to Masitinib with a total yield of 28.0% based on this compound. []
A: this compound serves as the starting point in a practical synthetic route for 6-Amino-1-hydroxy-2,1-benzoxaborolane. This approach features borylation of the aniline and continuous flow hydrogenation as key steps, achieving an overall yield of 46%. []
A: this compound serves as the key starting material in the synthesis of Imatinib Mesylate. It undergoes a series of reactions, including addition, cyclization, reduction, and acylation, to yield Imatinib Mesylate with an improved overall yield of 41.9% and a purity of 99.75%. []
A: Researchers have successfully synthesized three new arylimido-substituted hexamolybdates bearing a nitro group, with this compound serving as one of the starting materials. These compounds, characterized by various analytical techniques, have shown preliminary antitumor activity against K562 cells. []
A: Kinetic studies on the acid-catalyzed hydrolysis of mono-2-methyl-5-nitroaniline phosphate reveal a rate increase with increasing acidity up to a certain point. Both neutral and conjugate acid species contribute to the hydrolysis in acidic conditions. The results suggest P-N bond cleavage as the primary mechanism for monoester hydrolysis. []
A: Studies investigating the acid-base equilibria of aniline derivatives in n-Butanol indicate that this compound exhibits increased basicity in n-Butanol compared to water. This difference is quantified by the ΔpK value, which ranges from 0.4 to 0.8. []
A: Crystallographic studies of 4-Iodo-2-methyl-5-nitroaniline reveal the absence of strong hydrogen bonds, intermolecular I...nitro interactions, and aromatic π-π stacking interactions. This suggests that the intramolecular I...nitro interaction may be repulsive in nature. [, ]
A: Yes, this compound has been incorporated into the synthesis of various derivatives (5a-5k and 6a-6f) to assess their antimicrobial properties. These derivatives were tested against pathogenic bacterial strains using the broth dilution assay and well diffusion methods. [, ]
A: Among the synthesized derivatives, compounds 5f, 5d, 6b, and 6e demonstrated good antimicrobial activity compared to standard drugs. These findings highlight the potential of this compound as a scaffold for developing novel antimicrobial agents. []
A: Research has shown that laser irradiation of tattoo inks containing azo compounds like Pigment Red 22 can lead to the formation of this compound as a decomposition product. This compound is considered toxic, raising concerns about potential health risks associated with laser tattoo removal. [, , , ]
A: High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) technology has been successfully used to extract and quantify this compound and other decomposition products from tattoo inks. This method allows for the determination of these compounds in both aqueous suspensions and lysed skin samples. []
A: No, chemical analysis of tattoo inks reveals that this compound can be present even before laser irradiation. This finding underscores the complexity of tattoo ink composition and the potential risks associated with the presence of such compounds. [, ]
A: While research is ongoing, this compound is known to be toxic. Its presence in tattoo inks and potential release during laser treatment raises concerns about its long-term effects on human health. Further investigation is crucial to fully understand and mitigate potential risks. [, ]
A: this compound can be detected in environmental samples using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS). Potential sources include its use as a chemical intermediate in various industrial processes and its presence as a degradation product of certain pesticides and dyes. []
A: this compound is identified as a potential genotoxic impurity in Imatinib Mesylate. This classification underscores the importance of developing highly sensitive analytical methods, such as GC-MS, to detect and quantify this compound in pharmaceutical products to ensure patient safety. []
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